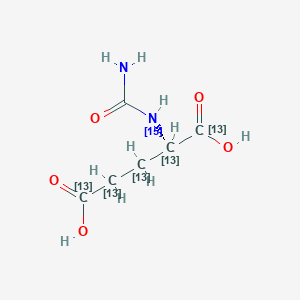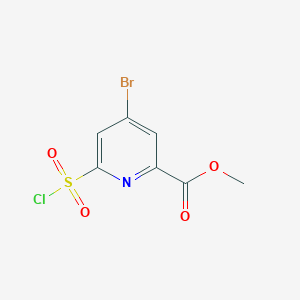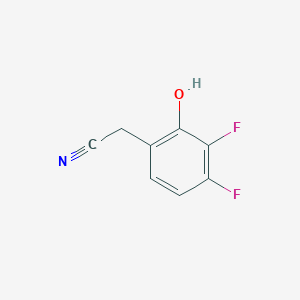
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structure, which includes a hydroxyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: 2-chloronicotinic acid, methanol, base (e.g., sodium hydroxide)
Conditions: Refluxing the mixture, followed by hydrolysis under acidic conditions
Another method involves the direct esterification of 6-hydroxy-2-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-(methoxycarbonyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and altering the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methoxycarbonyl group on the pyridine ring
Propiedades
Fórmula molecular |
C8H7NO5 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-8(13)4-2-5(7(11)12)9-6(10)3-4/h2-3H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
HREUSVHUIBCBMP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
